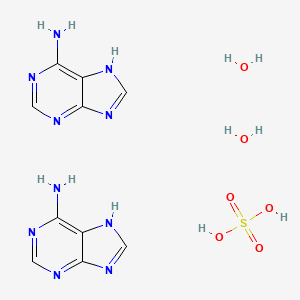

9H-Purin-6-amine hemisulfate dihydrate

Overview

Description

“9H-Purin-6-amine hemisulfate dihydrate” is a versatile chemical compound used in scientific research. It has various applications, such as studying nucleic acid structure and function, developing potential therapeutic interventions, and exploring enzyme activity. It is a purine nucleobase with a wide range of chemical and biochemical roles in vivo and in vitro . It is a regulatory molecule and a component of DNA, RNA, cofactors (NAD, FAD) and signaling molecules (cAMP) .

Molecular Structure Analysis

The molecular structure of “9H-Purin-6-amine hemisulfate dihydrate” is represented by the linear formula C10H16N10O6S . The InChI Key is MKPCNMXYTMQZBE-UHFFFAOYSA-N . The molecular weight is 404.36 .

Physical And Chemical Properties Analysis

“9H-Purin-6-amine hemisulfate dihydrate” is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature . .

Scientific Research Applications

Component of Yeast Artificial Chromosome (YAC) Selection Media

Adenine hemisulfate dihydrate is a component of Yeast Artificial Chromosome (YAC) selection media . YACs are used in genetics and genomics research to isolate and amplify large fragments of DNA for analysis and sequencing.

Regulatory Molecule

Adenine hemisulfate dihydrate acts as a regulatory molecule . It plays a crucial role in various biochemical processes within the body, including cellular respiration and protein synthesis.

Component of DNA and RNA

Adenine, one of the components of this compound, is a purine nucleobase and a fundamental component of DNA and RNA . It pairs with thymine in DNA and with uracil in RNA to assist in protein synthesis and genetic coding.

Component of Cofactors (NAD, FAD)

Adenine is also a component of important cofactors such as Nicotinamide adenine dinucleotide (NAD) and Flavin adenine dinucleotide (FAD) . These cofactors are essential for various enzymatic reactions in the body.

Research in Astrophysical Ice Analogues

The compound has been used in research related to the formation of nucleobases from the ultraviolet photoirradiation of purine in simple astrophysical ice analogues . This research is significant in the study of astrobiology and the origins of life.

Ultrasensitive Determination of DNA Oxidation Products

Adenine hemisulfate dihydrate has been used in the ultrasensitive determination of DNA oxidation products . This application is crucial in understanding the role of antioxidants in the prevention of oxidative damage to DNA.

Safety and Hazards

The compound has a signal word of “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

7H-purin-6-amine;sulfuric acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N5.H2O4S.2H2O/c2*6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4;;/h2*1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPCNMXYTMQZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657519 | |

| Record name | Sulfuric acid--7H-purin-6-amine--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Purin-6-amine hemisulfate dihydrate | |

CAS RN |

6509-19-9 | |

| Record name | Sulfuric acid--7H-purin-6-amine--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

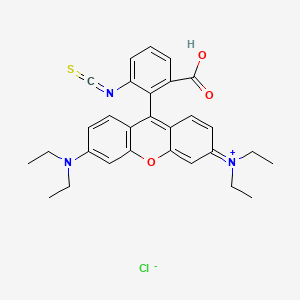

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1461599.png)

![N-[(2,5-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1461600.png)

amine](/img/structure/B1461602.png)

![2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1461617.png)